molecular formula C18H17N3O5S B6045938 4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide

4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide

Cat. No.: B6045938
M. Wt: 387.4 g/mol
InChI Key: ZMVYXRXOKDPKLD-UHFFFAOYSA-N
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Description

4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a phthalimide group, a sulfonamide group, and a butanamide chain, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide typically involves multiple steps, starting with the formation of the phthalimide group. This can be achieved through the reaction of phthalic anhydride with ammonia or primary amines. The sulfonamide group is introduced via sulfonation reactions, often using sulfonyl chlorides and amines. The final step involves the formation of the butanamide chain, which can be synthesized through amidation reactions using butanoic acid derivatives and amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of catalysts and optimized reaction conditions further enhances the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for protein binding studies.

    Medicine: Explored for its therapeutic potential in treating diseases, particularly as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In biological systems, it can interfere with cellular pathways, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide derivatives: Compounds with similar phthalimide groups, such as thalidomide and lenalidomide.

    Sulfonamide derivatives: Compounds with sulfonamide groups, such as sulfanilamide and sulfamethoxazole.

Uniqueness

4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide is unique due to its combination of phthalimide, sulfonamide, and butanamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions with various molecular targets, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

4-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O5S/c19-27(25,26)13-9-7-12(8-10-13)20-16(22)6-3-11-21-17(23)14-4-1-2-5-15(14)18(21)24/h1-2,4-5,7-10H,3,6,11H2,(H,20,22)(H2,19,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMVYXRXOKDPKLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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